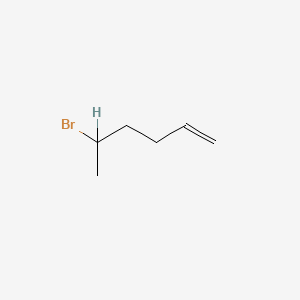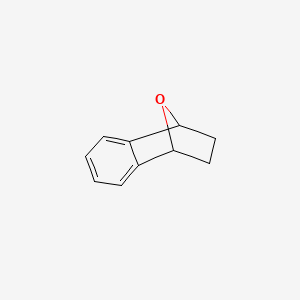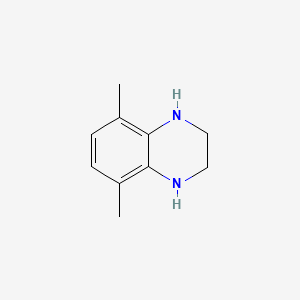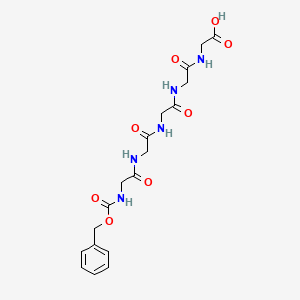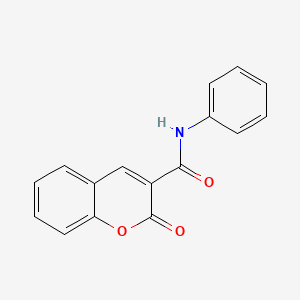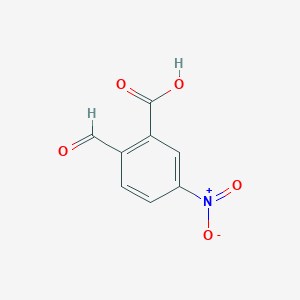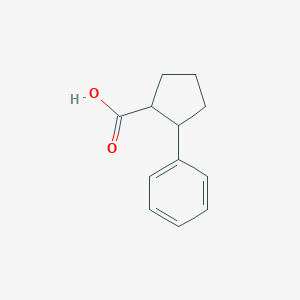
Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-
Vue d'ensemble
Description
Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a nitro-substituted pyridine derivative that has been used in various fields, including medicinal chemistry, biochemistry, and material science.
Applications De Recherche Scientifique
Chemical Synthesis and Transformations
Researchers have investigated the reactions of pyridine derivatives, including those similar to "Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-", in the synthesis of complex heterocyclic compounds. For instance, Biffin et al. (1968) discussed the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole, demonstrating the potential of pyridine derivatives in synthesizing pyrazole compounds. The study highlights the mechanism of transformation and its relevance in developing novel heterocyclic compounds (Biffin, Brown, & Porter, 1968).
Corrosion Inhibition
Pyridine derivatives have been evaluated for their effectiveness as corrosion inhibitors. Sudheer and Quraishi (2014) investigated the corrosion protection efficiency of certain pyridine compounds, including their inhibitory behavior and the mechanisms underlying their protective effects on mild steel in acidic environments. This research provides insights into the practical applications of pyridine derivatives in industrial corrosion protection (Sudheer & Quraishi, 2014).
Insecticidal Activity
The insecticidal properties of pyridine derivatives have been explored, revealing their potential in agricultural applications. Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity. This study underscores the potential of pyridine derivatives in developing new, effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Photocatalytic Degradation
The photocatalytic degradation of pyridine, a structure related to "Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-", has been studied for environmental applications. Maillard-Dupuy et al. (1994) examined the kinetics and products of pyridine degradation in water using TiO2 photocatalysis. The findings highlight the potential of photocatalytic processes in the removal of hazardous chemicals from water, contributing to environmental protection efforts (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Mécanisme D'action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body
Mode of Action
It’s known that many similar compounds work by interacting with their targets, leading to changes in the function of these targets . The interaction could involve binding to the target, inhibiting its function, or modulating its activity. More research is required to elucidate the specific mode of action of this compound.
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects These effects could include changes in cellular metabolism, signal transduction, or gene expression
Pharmacokinetics
Similar compounds have been shown to exhibit specific adme properties that impact their bioavailability . More research is needed to determine the pharmacokinetic properties of this compound.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels These effects could include changes in cellular function, gene expression, or cell signaling
Action Environment
It’s known that environmental factors can influence the action of similar compounds . These factors could include temperature, pH, and the presence of other molecules. More research is needed to understand how environmental factors influence the action of this compound.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-14-5-4-9-8-3-2-7(6-10-8)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTQGKHTBLYEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224858 | |
| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74037-56-2 | |
| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: T6NJ BM2O1 ENW | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dinaphtho[8,1,2-abc:8',1',2'-jkl]coronene](/img/structure/B1607037.png)

